![molecular formula C9H10O4 B7784019 [3-(Hydroxymethyl)phenoxy]acetic acid CAS No. 6625-88-3](/img/structure/B7784019.png)
[3-(Hydroxymethyl)phenoxy]acetic acid
Overview
Description
[3-(Hydroxymethyl)phenoxy]acetic acid: is an organic compound with the molecular formula C10H12O5 It is a derivative of phenoxyacetic acid, featuring a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-(Hydroxymethyl)phenoxy]acetic acid typically begins with phenol and chloroacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in aqueous or organic solvents, with temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and catalysts used.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)phenoxy]acetic acid can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl group can yield the corresponding methyl derivative.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-formylphenoxyacetic acid or 3-carboxyphenoxyacetic acid.
Reduction: Formation of 3-methylphenoxyacetic acid.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
Synthesis of Derivatives
[3-(Hydroxymethyl)phenoxy]acetic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical modifications, enhancing its utility in synthetic organic chemistry.
Reaction Type | Product Example |
---|---|
Oxidation | 3-Formylphenoxyacetic acid |
Reduction | 3-Methylphenoxyacetic acid |
Substitution | Halogenated or nitrated derivatives |
Biology
Biological Studies
The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural substrates. It has shown potential interactions with various biological targets, which may modulate enzyme activity and influence biochemical pathways.
Target Enzyme | Effect |
---|---|
Cyclooxygenase | Inhibition leading to anti-inflammatory effects |
Various receptors | Modulation of activity affecting signaling pathways |
Medicine
Therapeutic Properties
Research indicates that this compound exhibits anti-inflammatory and antimicrobial activities. It has been investigated for potential applications in treating conditions such as arthritis and infections caused by drug-resistant bacteria.
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase enzymes, reducing inflammation.
- Antimicrobial Activity : Studies have demonstrated effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Activity Type | Pathogen/Condition | MIC Values (µg/mL) |
---|---|---|
Antimicrobial | MRSA | 1 - 8 |
Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | |
Drug-resistant Candida species | 8 - 64 |
Industry
Polymer Production
In industrial applications, this compound is used in the production of specialty polymers and resins. Its functional groups facilitate polymerization reactions, making it a valuable component in materials science.
Case Study 1: Anti-inflammatory Research
A study investigated the anti-inflammatory effects of this compound on human cell lines. The results indicated a significant reduction in inflammatory markers when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, this compound was tested against a range of bacterial strains. The findings revealed that the compound exhibited broad-spectrum activity, particularly against resistant strains, highlighting its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenoxyacetic acid moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Phenoxyacetic Acid: A simpler analog without the hydroxymethyl group.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
Mecoprop: Another herbicide with a similar phenoxyacetic acid backbone but with additional substituents.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [3-(Hydroxymethyl)phenoxy]acetic acid provides additional sites for chemical modification and interaction, making it more versatile in various applications compared to its simpler analogs.
Biological Activity
[3-(Hydroxymethyl)phenoxy]acetic acid (CAS No. 6625-88-3) is a phenoxyacetic acid derivative that has garnered interest for its potential biological activities. This compound is characterized by a hydroxymethyl group attached to a phenoxyacetic acid backbone, which may influence its interaction with biological systems.
Chemical Structure
- IUPAC Name : 3-(Hydroxymethyl)phenoxyacetic acid
- Molecular Formula : C9H10O4
- Molecular Weight : 182.17 g/mol
Structural Representation
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in HCT116 colorectal cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress, contributing to its anticancer effects.
Inflammatory Response Modulation
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of HCT116 cell growth | |
Anti-inflammatory | Modulation of inflammatory markers | |
Cytotoxicity | Induction of apoptosis |
Experimental Findings
In a study investigating the compound's effects on cancer cells, various concentrations were tested:
- Concentration Range : 0.1 µM to 100 µM
- Results : Significant reduction in cell viability observed at concentrations above 1 µM, with a notable increase in apoptotic markers at higher doses.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenoxy]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYXQNTUJQXMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289024 | |
Record name | [3-(hydroxymethyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-88-3 | |
Record name | NSC58597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [3-(hydroxymethyl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90289024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.